molecular formula C22H24FN3O B11517251 (2E)-2-cyano-N-cyclohexyl-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

(2E)-2-cyano-N-cyclohexyl-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B11517251
M. Wt: 365.4 g/mol
InChI Key: XUMIVXHQYVOOKN-QGOAFFKASA-N
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Description

(2E)-2-CYANO-N-CYCLOHEXYL-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl group, and a fluorophenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-CYCLOHEXYL-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole derivative with a cyanoacrylamide precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-CYCLOHEXYL-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-2-CYANO-N-CYCLOHEXYL-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-CYCLOHEXYL-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Semiconductor materials: Compounds with similar structural features used in electronics.

Uniqueness

(2E)-2-CYANO-N-CYCLOHEXYL-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C22H24FN3O

Molecular Weight

365.4 g/mol

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

InChI

InChI=1S/C22H24FN3O/c1-15-12-17(16(2)26(15)21-10-8-19(23)9-11-21)13-18(14-24)22(27)25-20-6-4-3-5-7-20/h8-13,20H,3-7H2,1-2H3,(H,25,27)/b18-13+

InChI Key

XUMIVXHQYVOOKN-QGOAFFKASA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C(\C#N)/C(=O)NC3CCCCC3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C(C#N)C(=O)NC3CCCCC3

Origin of Product

United States

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